molecular formula C14H9BrClN3O3S B11326114 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11326114
M. Wt: 414.7 g/mol
InChI Key: AVDAMRQHLWFOMJ-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran ring, a thiadiazole ring, and a chlorophenoxyacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromofuran.

    Formation of Thiadiazole Ring: The brominated furan is then reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

    Acylation: The resulting thiadiazole derivative is acylated with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form furanones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromofuran and thiadiazole rings in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9BrClN3O3S

Molecular Weight

414.7 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C14H9BrClN3O3S/c15-11-6-5-10(22-11)13-18-14(23-19-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,18,19,20)

InChI Key

AVDAMRQHLWFOMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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